
4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% (4-C3-TFMPB) is a chemical compound with a unique structure and properties that have been studied in recent years. It has a variety of applications in scientific research, ranging from biochemical and physiological effects to its use as a reagent in laboratory experiments.
Applications De Recherche Scientifique
4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs. It has also been used as a starting material for the synthesis of fluorinated compounds and as a catalyst in organic reactions. In addition, 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of biologically active compounds, such as inhibitors of protein kinases and cyclooxygenase-2 (COX-2).
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% have not been extensively studied. However, in vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and tyrosine kinase. In addition, 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. For example, it is a relatively inexpensive reagent and is readily available. In addition, the compound is stable and can be stored for long periods of time. However, there are also some limitations to its use. For example, the compound is toxic and should be handled with care. In addition, the compound is sensitive to light and air and should be stored in a dark, airtight container.
Orientations Futures
There are several potential future directions for 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95%. For example, further research could be conducted to elucidate its mechanism of action and to explore its potential applications in drug development. In addition, further studies could be conducted to investigate its potential as an anti-inflammatory and antifungal agent. Finally, further research could be conducted to explore its potential as a reagent in the synthesis of other organic compounds.
Méthodes De Synthèse
The synthesis of 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% has been reported in the literature. The most commonly used method involves the reaction of 4-chloro-3-methylbenzoic acid and 4-trifluoromethylphenol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. The reaction yields 4-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, 95% as a white crystalline solid, with a purity of 95%.
Propriétés
IUPAC Name |
4-chloro-3-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHFAFSLRZXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680894 |
Source


|
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1261493-14-4 |
Source


|
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




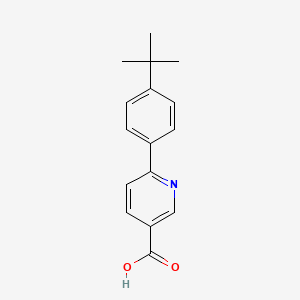

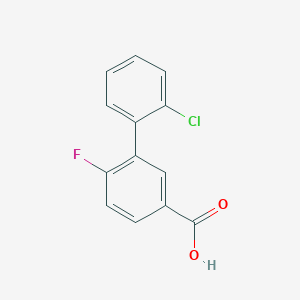
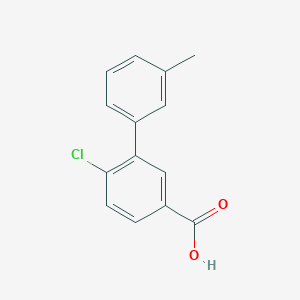

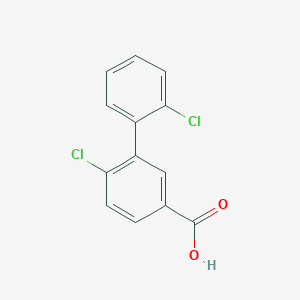
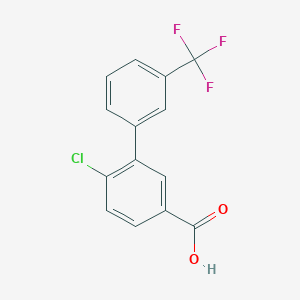
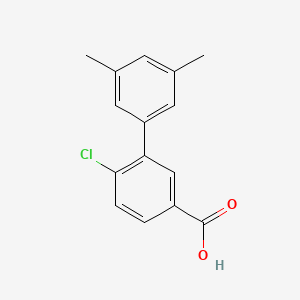

![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)
